molecular formula C13H11ClF3NO B1419313 3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one CAS No. 1217862-41-3

3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one

Cat. No. B1419313
CAS RN: 1217862-41-3
M. Wt: 289.68 g/mol
InChI Key: QNFFRBZULKFNNC-UHFFFAOYSA-N
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Description

“3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one” is a chemical compound with the formula C13H11ClF3NO and a molecular weight of 289.68 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: C1CC(=CC(=O)C1)NC2=C(C=CC(=C2)C(F)(F)F)Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 289.68 . Other specific properties like density, boiling point, and melting point are not provided in the search results.

Scientific Research Applications

Synthesis of Trifluoromethyl Compounds

3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one is utilized in the synthesis of trifluoromethyl compounds. It acts as a highly functionalized reactive intermediate, aiding in the creation of organic and heterocyclic compounds containing a trifluoromethyl group. This is significant for developing new chemical entities with potential applications in various fields (Fadeyi & Okoro, 2008).

Creation of Polyimides

The compound has been used in the synthesis of organosoluble polyimides, specifically those based on 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]cyclohexane. These polyimides demonstrate excellent solubility in various organic solvents and exhibit good mechanical properties and thermal stability, making them useful for industrial applications (Yang, Su, & Hsiao, 2004).

Corrosion Inhibition

Derivatives of this compound have been explored as corrosion inhibitors for mild steel in acidic environments. These derivatives show high efficiency in protecting metal surfaces, which is essential for preventing corrosion in industrial applications (Verma, Quraishi, & Singh, 2015).

Photolysis Studies

Research has been conducted on the photolysis of compounds related to this compound. This includes studying the generation and reactivity of cations and their intermediates under photoheterolysis, which is important for understanding chemical reactions under light exposure (Guizzardi et al., 2001).

Synthesis of Heterocycles

The compound is also involved in the synthesis of unusual heterocycles, such as dimedone-annelated structures. This has implications in the creation of new chemical structures with potential pharmaceutical applications (Majumdar & Samanta, 2001).

properties

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)anilino]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3NO/c14-11-5-4-8(13(15,16)17)6-12(11)18-9-2-1-3-10(19)7-9/h4-7,18H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFFRBZULKFNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one
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3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one

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